molecular formula C20H14FNOS B5705045 [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone

[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone

Cat. No. B5705045
M. Wt: 335.4 g/mol
InChI Key: FRZFVVGLEVDQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, commonly known as AB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Mechanism of Action

AB-FUBINACA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. When AB-FUBINACA binds to these receptors, it activates a signaling cascade that leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AB-FUBINACA are similar to those of other synthetic cannabinoids, such as JWH-018 and CP-47,497. These effects include altered perception, mood, and cognition, as well as cardiovascular and respiratory effects. AB-FUBINACA has also been shown to have a high binding affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.

Advantages and Limitations for Lab Experiments

AB-FUBINACA has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors, as well as its stability and solubility in various solvents. However, there are also several limitations to using AB-FUBINACA in lab experiments, such as its potential toxicity and the lack of standardization in its synthesis and purification.

Future Directions

There are several future directions for research on AB-FUBINACA, such as investigating its potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, as well as the potential risks associated with their use. Finally, there is a need for standardized methods for the synthesis and purification of AB-FUBINACA, as well as for the detection and quantification of synthetic cannabinoids in biological samples.

Synthesis Methods

AB-FUBINACA is synthesized through a multistep process that involves the reaction of 2-fluorobenzyl chloride with indole-3-carboxaldehyde to form 1-(2-fluorobenzyl)-1H-indole-3-carboxaldehyde. This intermediate is then reacted with 2-thiophenemethylamine to produce [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, which is the final product. The purity and yield of AB-FUBINACA can be optimized through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

AB-FUBINACA has been used in various scientific research studies to investigate the role of the endocannabinoid system in the human body. This compound is commonly used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples, such as urine and blood. AB-FUBINACA has also been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy.

properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNOS/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZFVVGLEVDQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-fluorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone

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